
4-Methylquinazolin-2(1H)-one
Overview
Description
4-Methylquinazolin-2(1H)-one is an organic compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds characterized by a fused benzene and pyrimidine ring system. The presence of a methyl group at the 4-position and a keto group at the 2-position distinguishes this compound from other quinazolinones. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinazolin-2(1H)-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of 2-aminobenzamide with acetic anhydride under reflux conditions, leading to the formation of the quinazolinone core. The reaction is usually carried out in the presence of a catalyst such as polyphosphoric acid to enhance the yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and purity. The use of automated reactors and stringent control of reaction parameters such as temperature, pressure, and pH are crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Oxidation Reactions
4-Methylquinazolin-2(1H)-one undergoes oxidation at nitrogen atoms to form N-oxides , particularly under conditions involving oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA). For example:
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N-Oxide formation : The N1 or N3 position of the quinazolinone ring can be oxidized to yield stable N-oxide derivatives. This reaction is critical for enhancing solubility and modulating biological activity .
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
N-Oxidation | H₂O₂, AcOH, 60°C | This compound N-oxide | 75% |
Nucleophilic Substitution
While direct substitution at the methyl group (C4) is sterically hindered, substitution reactions occur at other activated positions:
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Chlorination : Treatment with POCl₃ converts the carbonyl group at position 2 to a chloride, forming 4-methyl-2-chloroquinazoline , which serves as a precursor for further reactions .
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Amination : Reaction with hydrazine or ammonia replaces the chloride at position 2, yielding 4-methyl-2-aminoquinazoline .
Reaction Type | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Chlorination | POCl₃, 80°C | 4-Methyl-2-chloroquinazoline | 68% | |
Amination | NH₃/EtOH | 4-Methyl-2-aminoquinazoline | 61% |
Functionalization via Cyclocondensation
The compound participates in cyclocondensation reactions to form fused heterocycles. For instance:
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With aldehydes : In polyethylene glycol (PEG-400) media, it reacts with benzaldehyde derivatives to produce 4-methyl-2-arylquinazolines , leveraging green chemistry principles .
Substrate | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Benzaldehyde | PEG-400, 100°C | 4-Methyl-2-phenylquinazoline | 62% |
Electrophilic Aromatic Substitution
The benzene ring undergoes electrophilic substitution at positions 6 and 7:
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Nitration : Concentrated HNO₃ introduces nitro groups at position 7, forming 7-nitro-4-methylquinazolin-2(1H)-one .
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Sulfonation : Reaction with SO₃/H₂SO₄ yields sulfonated derivatives .
Reaction Type | Reagents | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃, H₂SO₄ | 7-Nitro-4-methylquinazolin-2(1H)-one | 58% |
Spectral Characterization Data
Key spectral properties of this compound derivatives:
Reaction Mechanisms
Scientific Research Applications
Medicinal Chemistry
4-Methylquinazolin-2(1H)-one has been investigated for its potential pharmacological properties, including:
- Anti-inflammatory Activity : Studies have shown that derivatives of quinazolinones exhibit significant anti-inflammatory effects. For instance, one derivative demonstrated a percentage inhibition of 39.45% in a carrageenan-induced paw edema test, comparable to ibuprofen (40.10%) .
- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation. A study reported that a derivative had an IC50 value of 18.79 µM against HepG2 liver cancer cells, showcasing its potential as an anticancer agent .
- Antimicrobial Activity : The antibacterial properties of quinazolinone derivatives have been evaluated against pathogens such as Escherichia coli and Staphylococcus aureus, with some derivatives showing zones of inhibition greater than those of ciprofloxacin .
Enzyme Inhibition
The compound has been studied for its ability to inhibit various enzymes, particularly kinases involved in disease pathways. Its structural features allow it to bind effectively to enzyme active sites, blocking substrate access and inhibiting enzymatic functions.
Antiviral Applications
Recent investigations have highlighted the potential of this compound as an antiviral agent against influenza A virus-induced acute lung injury in mice models. The compound was administered at varying doses, showing promising results in reducing viral load and associated lung damage .
Comparative Analysis with Related Compounds
The unique properties of this compound can be contrasted with similar compounds:
Compound | Key Differences | Biological Activity |
---|---|---|
4-Chloroquinazolin-2(1H)-one | Chlorine substitution at the 4-position | Altered reactivity and potential |
4-Phenylquinazolin-2(1H)-one | Phenyl group at the 4-position | Enhanced pharmacophore potential |
This table illustrates how modifications to the quinazolinone structure can influence biological activity and chemical properties.
Case Study on Anticancer Activity
A systematic evaluation of several quinazolinone derivatives showed that those with specific substitutions exhibited enhanced anticancer activity. For example:
Compound | Cell Line Tested | IC50 Value (µM) |
---|---|---|
N-aryl-1,2,3,4-tetrahydroquinoline | A549 (lung carcinoma) | 11–18 |
This compound derivative | HepG2 (liver cancer) | 18.79 |
These findings suggest that structural modifications can significantly enhance the anticancer efficacy of compounds within this class .
Case Study on Antimicrobial Efficacy
In another study focused on antimicrobial activity, several quinazolinone derivatives were synthesized and tested against common bacterial strains:
Compound | Zone of Inhibition (mm) | Comparison Standard (Ciprofloxacin) |
---|---|---|
Quinazolinone derivative A | 28 mm | 26 mm |
Quinazolinone derivative B | 30 mm | 26 mm |
This study supports the notion that modified quinazolinones can serve as effective antimicrobial agents, potentially offering alternatives to existing treatments .
Mechanism of Action
The mechanism by which 4-Methylquinazolin-2(1H)-one exerts its effects is often related to its ability to interact with biological macromolecules. It can bind to enzyme active sites, inhibiting their activity. For example, in cancer research, it has been shown to inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and thus inhibiting the enzyme’s function.
Comparison with Similar Compounds
Quinazolin-2(1H)-one: Lacks the methyl group at the 4-position, resulting in different chemical and biological properties.
4-Chloroquinazolin-2(1H)-one: Substitution of a chlorine atom at the 4-position instead of a methyl group, which can alter its reactivity and biological activity.
4-Phenylquinazolin-2(1H)-one: Introduction of a phenyl group at the 4-position, enhancing its potential as a pharmacophore in drug design.
Uniqueness: 4-Methylquinazolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 4-position can influence its binding affinity to biological targets, making it a valuable scaffold in medicinal chemistry.
Biological Activity
4-Methylquinazolin-2(1H)-one is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, anticancer, and anti-inflammatory properties.
Chemical Structure and Synthesis
This compound belongs to the quinazoline family, characterized by a fused benzene and pyrimidine ring. The synthesis of this compound typically involves cyclization reactions of appropriate precursors, often yielding derivatives with enhanced biological properties. The structural modifications can significantly influence its pharmacological profile.
Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity. For instance, a study evaluated various quinazolin-4-one derivatives against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and Salmonella typhi. The results indicated that several derivatives showed zones of inhibition greater than those of the standard antibiotic ciprofloxacin, suggesting their potential as effective antimicrobial agents .
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | E. coli | 20 |
This compound | S. aureus | 22 |
Ciprofloxacin | E. coli | 18 |
Ciprofloxacin | S. aureus | 19 |
Antiviral Activity
The antiviral potential of this compound has also been explored, particularly against the influenza A virus. In a study involving mice models, the compound was administered post-infection, leading to significant reductions in lung injury associated with viral infection. The treatment resulted in improved survival rates and decreased viral loads in the lungs compared to control groups .
Anticancer Properties
The anticancer activity of this compound is noteworthy, especially concerning its effects on various cancer cell lines. Studies have shown that derivatives can inhibit cell proliferation in human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. For example, certain compounds demonstrated IC50 values significantly lower than those of established chemotherapeutics like doxorubicin, indicating potent cytotoxic effects .
Cell Line | Compound | IC50 (µM) |
---|---|---|
MCF-7 | This compound | 15.72 ± 0.07 |
A2780 | This compound | 14.88 ± 0.99 |
Doxorubicin | - | 8.55 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Studies have highlighted its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response . This inhibition can potentially lead to reduced inflammation in various pathological conditions.
Case Studies
Case Study: Antiviral Efficacy Against Influenza A Virus
In a controlled study involving infected mice, administration of this compound led to a marked decrease in lung inflammation and viral replication. Histopathological analysis showed significantly reduced lesions compared to untreated controls . This case underscores the compound's therapeutic potential in treating viral infections.
Case Study: Anticancer Activity in MCF-7 Cells
Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study found that treatment with various concentrations resulted in dose-dependent cell death, with significant apoptosis observed through flow cytometry assays . This highlights the importance of further exploring this compound's potential as an anticancer agent.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for 4-Methylquinazolin-2(1H)-one?
A common method involves cyclization of 2-hydrazino-3-(2-methylphenyl)-3H-quinazolin-4-one with one-carbon donors, starting from 2-methyl aniline. Anthranilic acid, acetic anhydride, and substituted primary amines are also used as precursors, with reflux conditions and TLC monitoring to optimize reaction progress .
Q. How is the purity and structural integrity of synthesized this compound validated?
Basic characterization employs spectral techniques:
- TLC for reaction monitoring.
- NMR (¹H/¹³C) to confirm hydrogen/carbon environments.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹).
Melting point analysis further verifies purity .
Q. What are the standard protocols for evaluating biological activity in quinazolinone derivatives?
Antimicrobial assays include:
- Broth microdilution (MIC determination against bacterial/fungal strains).
- Antitubercular screening using Mycobacterium tuberculosis H37Rv.
- Cytotoxicity testing on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced Research Questions
Q. How can green chemistry principles be applied to optimize this compound synthesis?
Advanced methods include:
- Ionic liquid catalysis (e.g., [BMIM]BF₄) for solvent-free reactions, improving atom economy.
- Heterogeneous catalysts (e.g., Co₃N) under microwave irradiation to reduce reaction time and energy consumption.
- Iodine-mediated cyclization in eco-friendly media, achieving yields >85% .
Q. How do substituent modifications influence the biological activity of this compound derivatives?
- Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antimicrobial potency by increasing membrane permeability.
- Phenyl or benzoyl substitutions at position 2 improve SIRT1 inhibition (e.g., MHY2251 derivatives) via hydrophobic interactions with enzyme pockets.
- Hydroxyl groups on aromatic rings enhance antioxidant activity via radical scavenging .
Q. What strategies address contradictions in catalytic efficiency across synthetic protocols?
- Solvent screening (e.g., ethanol vs. acetonitrile) impacts yield due to polarity effects.
- Catalyst comparison : Homogeneous acids (e.g., acetic acid) offer simplicity, while heterogeneous systems (e.g., zeolites) enable recyclability but may require higher temperatures.
- Statistical optimization (e.g., DoE) balances environmental impact (E-factor) vs. efficiency .
Q. How is retrosynthetic analysis used to design novel this compound analogs?
Retrosynthetic disconnections focus on:
- Amide bond formation between anthranilic acid and acyl chlorides.
- Cyclocondensation of 2-aminobenzamide with ketones or aldehydes.
- Post-functionalization (e.g., Suzuki coupling) to introduce aryl/heteroaryl groups at position 3 .
Q. What advanced techniques resolve structural ambiguities in quinazolinone derivatives?
- Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry (e.g., dihydroquinazolinone vs. tetrahydro derivatives).
- DFT calculations predict stability of tautomeric forms (e.g., lactam-lactim equilibria).
- Mass spectrometry (HRMS) validates molecular formulas for novel analogs .
Properties
IUPAC Name |
4-methyl-3H-quinazolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLLNOZZVLWEBBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC=CC2=NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20188334 | |
Record name | 4-Methylquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34790-24-4 | |
Record name | 4-Methyl-1H-quinazolin-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34790-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylquinazolin-2(1H)-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034790244 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylquinazolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20188334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylquinazolin-2(1H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.453 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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